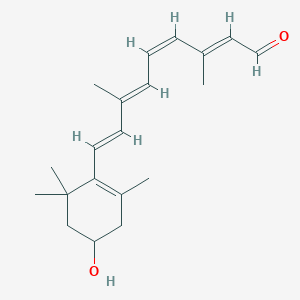

11-cis-3-Hydroxyretinal

描述

Structure

2D Structure

3D Structure

属性

IUPAC Name |

(2E,4Z,6E,8E)-9-(4-hydroxy-2,6,6-trimethylcyclohexen-1-yl)-3,7-dimethylnona-2,4,6,8-tetraenal | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C20H28O2/c1-15(7-6-8-16(2)11-12-21)9-10-19-17(3)13-18(22)14-20(19,4)5/h6-12,18,22H,13-14H2,1-5H3/b8-6-,10-9+,15-7+,16-11+ | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

QPRQNCDEPWLQRO-SKVGZCNQSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=C(C(CC(C1)O)(C)C)C=CC(=CC=CC(=CC=O)C)C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CC1=C(C(CC(C1)O)(C)C)/C=C/C(=C/C=C\C(=C\C=O)\C)/C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C20H28O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID10554347 | |

| Record name | (11cis)-3-Hydroxyretinal | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10554347 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

300.4 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

102918-00-3 | |

| Record name | (11cis)-3-Hydroxyretinal | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10554347 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Biosynthesis of 11 Cis 3 Hydroxyretinal

Precursor Compounds and Dietary Acquisition Pathways

The journey to synthesizing 11-cis-3-hydroxyretinal starts with the consumption of specific carotenoids, as insects are incapable of producing these essential precursors de novo.

Insects, particularly model organisms like the fruit fly Drosophila melanogaster, must obtain carotenoids from their diet. nih.govnih.gov The primary precursors for this compound are the hydroxylated carotenoids (xanthophylls) lutein (B1675518) and zeaxanthin (B1683548). nih.govmdpi.comresearchgate.net These pigments are abundant in the leaves and fruits that constitute the diet of many insect species. mdpi.comresearchgate.net Once ingested, these lipid-soluble molecules are absorbed from the gut and transported to various tissues, with the eye being the primary site for their conversion into the visual chromophore.

The absorption and cellular uptake of dietary carotenoids are not passive processes. They are mediated by specific proteins known as scavenger receptors. In Drosophila, two key scavenger receptors, NinaD (Neither inactivation nor afterpotential D) and Santa Maria, play a crucial role. nih.gov NinaD, a class B scavenger receptor, is essential for the uptake of carotenoids from the diet into the insect's body. nih.govnih.gov The Santa Maria protein also functions as a scavenger receptor, facilitating the transport of these hydrophobic molecules across cell membranes, thereby making them available for the subsequent enzymatic steps in the visual cycle. nih.gov A defect in the ninaD gene leads to a deficiency in carotenoid uptake and results in blindness. nih.govnih.gov

Enzymatic Pathways of this compound Synthesis

Following their uptake, the precursor carotenoids undergo a series of enzymatic transformations within the eye to yield the functional this compound chromophore.

The central and most critical enzyme in this pathway is NinaB, a carotenoid isomerooxygenase. nih.govpnas.orgnih.govarvojournals.orgwikipedia.orgmdpi.com This remarkable enzyme performs a dual function: it cleaves the C40 carotenoid backbone and simultaneously isomerizes one of the resulting retinal molecules. nih.govpnas.orgnih.govarvojournals.org NinaB specifically catalyzes the oxidative cleavage of lutein or zeaxanthin at the 15,15' double bond, which results in the formation of two C20 retinoid molecules. nih.govmdpi.com Concurrently, it facilitates the isomerization of the all-trans configuration of one of these retinoids into the 11-cis form, directly producing this compound. nih.govpnas.orgnih.gov This dual functionality distinguishes the insect visual cycle from that of vertebrates, where cleavage and isomerization are typically carried out by separate enzymes. pnas.orgnih.gov

The biosynthesis and regeneration of the visual chromophore also involve several intermediate metabolites. When light strikes the photoreceptor, the this compound isomerizes to all-trans-3-hydroxyretinal. This "spent" chromophore must be regenerated back to its 11-cis form to maintain visual sensitivity. This process involves the intermediate all-trans-3-hydroxyretinal, which can be further converted to 3-hydroxyretinol (B108295) isomers. nih.gov The presence of these intermediates indicates a dynamic cycle of chromophore usage and regeneration.

Cellular and Tissue Localization of Biosynthetic Processes

The synthesis of this compound is not confined to the photoreceptor cells where it is ultimately utilized. Instead, it involves a coordinated effort between different cell types, including those outside the main retina structure.

The initial and pivotal step in chromophore biosynthesis from dietary carotenoids, such as zeaxanthin, is catalyzed by the NinaB enzyme. researchgate.net This combined isomerization and cleavage reaction produces both this compound and all-trans-3-hydroxyretinal. researchgate.net Significantly, the expression of NinaB, and therefore the foundational step of chromophore production, occurs in neuronal and glial cells. researchgate.net While the primary site of chromophore regeneration is within the pigment cells of the eye, this initial de novo synthesis in extraretinal neural tissue highlights a distributed network for chromophore production. The expression of ninaB is tightly controlled by the major genes governing eye development, ensuring that chromophore production is coordinated with the development of the visual system. nih.gov

The secondary and tertiary pigment cells, which surround each functional unit (ommatidium) of the compound eye, play a central role in the regeneration of the chromophore. nih.govresearchgate.net These cells are the Drosophila equivalent of the vertebrate retinal pigment epithelium (RPE) and house a critical part of the enzymatic visual cycle. nih.gov Following the release of the chromophore from light-activated rhodopsin, it is processed and recycled within these pigment cells. nih.gov Key enzymes, such as the retinol (B82714) dehydrogenase RDHB, are expressed and function cell-autonomously within the secondary and tertiary pigment cells to catalyze the interconversion between retinol and retinal forms, a necessary step for regeneration. nih.gov

Transport Mechanisms of this compound

Due to their hydrophobic nature, retinoids like this compound require specialized transport mechanisms to move between their sites of synthesis in pigment cells and their site of function in photoreceptor cells. This transport is mediated by specific retinoid-binding proteins.

The protein PINTA (prolonged depolarization afterpotential is not apparent) is a key player in the transport of retinoids within the Drosophila eye. nih.govnih.gov PINTA contains a CRAL-TRIO domain, a feature common to proteins that bind small lipophilic molecules, and has been shown to bind all-trans-retinol. nih.govnih.gov

PINTA is expressed and required specifically in the retinal pigment cells. nih.gov Its function is downstream of vitamin A production, meaning it is not involved in the initial synthesis but rather in the subsequent handling and metabolism of the chromophore. nih.gov The absence of PINTA leads to a profound reduction in rhodopsin levels, even when dietary vitamin A is supplied, indicating a critical failure in delivering the chromophore to the opsin protein in the photoreceptors. nih.gov This evidence establishes PINTA as an essential transport protein, responsible for trafficking the chromophore from the pigment cells to the photoreceptor cells, making it the functional analogue of the mammalian cellular retinaldehyde-binding protein (CRALBP). semanticscholar.org

| Protein | Domain | Ligand | Cellular Location | Function | Reference |

| PINTA | CRAL-TRIO | all-trans-retinol | Retinal Pigment Cells | Chromophore Transport | nih.govnih.gov |

| NinaG | Oxidoreductase | (3R)-3-hydroxyretinol (proposed) | - | Stereochemical Isomerization | nih.gov |

| NinaB | Carotenoid Isomerase/Oxygenase | Zeaxanthin | Neuronal and Glial Cells | De novo Chromophore Synthesis | researchgate.net |

| RDHB | Retinol Dehydrogenase | 3-OH-11-cis-retinol | Secondary/Tertiary Pigment Cells | Chromophore Regeneration | nih.gov |

Role in Visual Pigments and Phototransduction

Formation of Rhodopsin and Opsin Binding

The formation of a functional visual pigment is a critical first step in vision. It involves the precise interaction and binding of 11-cis-3-hydroxyretinal with the opsin protein.

The binding of this compound to opsin is a covalent linkage, specifically forming a protonated Schiff base. researchgate.netresearchgate.netchegg.com This chemical bond occurs between the aldehyde group of the this compound molecule and the epsilon-amino group of a conserved lysine residue located in the seventh transmembrane domain of the opsin protein. nih.govnih.govmdpi.com This covalent attachment is essential for holding the chromophore within the binding pocket of the opsin. researchgate.net The protonated nature of the Schiff base is crucial for the spectral tuning and stability of the rhodopsin molecule. The interaction is further stabilized by a negatively charged amino acid residue, the counterion, located nearby in the protein structure. nih.gov

The interaction between this compound and opsin is not merely a simple chemical bond but a complex interplay that is fundamental to the correct folding and formation (biogenesis) of the rhodopsin molecule. The chromophore acts as a ligand that stabilizes the opsin protein in its correct three-dimensional structure. nih.gov In insects like Drosophila, the primary visual pigment, Rhodopsin 1 (Rh1), is composed of the opsin protein and the this compound chromophore. nih.gov The specific amino acid sequence of the opsin protein dictates the environment of the binding pocket, which in turn influences the absorption properties of the bound chromophore. The presence of the hydroxyl group at the C3 position of the retinal molecule in insects introduces a modification that can lead to a blue-shift in the absorbance maximum of the visual pigment compared to pigments using retinal. nih.gov

The availability of this compound is a critical factor for the proper maturation and transport of opsin proteins to the specialized light-sensing cellular compartments, such as the rhabdomeres in insect photoreceptors. In the absence of the chromophore, the opsin protein may misfold and be targeted for degradation. nih.gov Studies in Drosophila have shown that defects in the biosynthesis of the chromophore affect the deglycosylation and transport of the Rh1 opsin, leading to reduced levels of functional rhodopsin. nih.gov The correct trafficking of opsin to the cell membrane, where it can function as a light receptor, is therefore dependent on the successful binding of its chromophore. nih.govnih.gov

Photochemistry of this compound-Based Visual Pigments

The absorption of light by rhodopsin containing this compound initiates a rapid and efficient photochemical reaction that is the primary event in vision.

The fundamental photochemical event is the isomerization of the this compound chromophore to its all-trans-3-hydroxyretinal form. nih.govqmul.ac.uk This transformation is triggered by the absorption of a photon of light. ijabbr.compnas.org The energy from the photon is used to break and reform the double bond at the 11th carbon position of the retinal chain, causing the molecule to straighten from a bent 11-cis configuration to a more linear all-trans configuration. ijabbr.com This process is incredibly fast, occurring on the femtosecond timescale. researchgate.net The high quantum yield of this photoisomerization reaction ensures the efficiency of light detection. doi.org

| Property | Description |

|---|---|

| Trigger | Absorption of a photon of light |

| Initial Conformation | This compound |

| Final Conformation | all-trans-3-hydroxyretinal |

| Timescale | Femtoseconds |

The photoisomerization of the chromophore from the 11-cis to the all-trans form induces a significant conformational change in the opsin protein. nih.gov The straightened all-trans-3-hydroxyretinal no longer fits perfectly within the binding pocket of the inactive opsin, causing steric hindrance and forcing the protein to change its shape. This leads to the formation of a series of short-lived intermediates, ultimately resulting in the active form of the visual pigment, known as metarhodopsin. researchgate.netfrontiersin.orgresearchgate.net In insects, the metarhodopsin state is thermostable and is the active form that triggers the G-protein-mediated phototransduction cascade. nih.govnih.gov This cascade involves the activation of a G-protein, which in turn activates phospholipase C, leading to the opening of ion channels and the generation of a nerve impulse. nih.govfrontiersin.org

In many invertebrate photoreceptors, including those of Drosophila, the visual pigment is bistable. This means that the active metarhodopsin can absorb another photon of a different wavelength (typically longer) and be converted back to the inactive rhodopsin state without the chromophore detaching from the opsin. nih.govnih.govnih.gov This photoregeneration allows for rapid adaptation to varying light conditions.

| State | Chromophore | Activity | Light Absorption |

|---|---|---|---|

| Rhodopsin (R) | This compound | Inactive | Blue light (~480 nm) |

| Metarhodopsin (M) | all-trans-3-hydroxyretinal | Active | Orange/Red light |

Mechanisms of G Protein Activation in Invertebrate Phototransduction

In invertebrate photoreceptors, the phototransduction cascade is initiated by the photoisomerization of this compound to all-trans-3-hydroxyretinal. This conformational change in the chromophore triggers the activation of the visual pigment, rhodopsin, which in turn activates a heterotrimeric G protein.

Activation of Gq-type G Proteins

The primary signaling pathway in invertebrate phototransduction involves the activation of a Gq-type G protein. kobe-u.ac.jp Upon photoisomerization of this compound, the opsin protein undergoes a conformational change, forming the active metarhodopsin state. This activated rhodopsin then interacts with the Gq protein, catalyzing the exchange of GDP for GTP on the α-subunit of the G protein.

The GTP-bound Gαq subunit dissociates from the βγ-subunits and activates the effector enzyme, phospholipase C (PLC). PLC hydrolyzes phosphatidylinositol 4,5-bisphosphate (PIP2) into inositol trisphosphate (IP3) and diacylglycerol (DAG), leading to the opening of transient receptor potential (TRP) ion channels and the depolarization of the photoreceptor cell membrane. This cascade of events ultimately generates a nerve impulse that is transmitted to the brain. In contrast to vertebrate vision which utilizes a Gt-type G protein (transducin) and a cGMP-phosphodiesterase cascade, the invertebrate system relies on the Gq/PLC pathway.

Chromophore Regeneration and Visual Cycle Dynamics in Invertebrates

The process of regenerating the this compound chromophore after photoisomerization is crucial for sustained vision. Invertebrates have evolved a distinct and efficient visual cycle that differs significantly from that of vertebrates.

Bistable Nature of Insect Visual Pigments and Photoreversal

A key feature of many insect visual pigments is their bistable nature. nih.gov Unlike vertebrate rhodopsin where the all-trans-retinal (B13868) dissociates from the opsin after photoactivation, in many insects, the all-trans-3-hydroxyretinal remains bound to the opsin, forming a stable metarhodopsin. This metarhodopsin can then absorb a second photon of a different, typically longer, wavelength, which causes the re-isomerization of the chromophore back to the 11-cis configuration, a process known as photoreversal. kobe-u.ac.jp This allows for the direct regeneration of the visual pigment within the photoreceptor cell, making the process highly efficient.

Distinction from Vertebrate Visual Cycle Mechanisms

The invertebrate visual cycle, particularly the photoreversal mechanism, stands in stark contrast to the vertebrate visual cycle. researchgate.net In vertebrates, after photoisomerization, all-trans-retinal is released from the opsin and must be transported to the retinal pigment epithelium (RPE) for a multi-enzyme process to regenerate 11-cis-retinal (B22103). nih.govnih.gov This process involves the reduction of all-trans-retinal to all-trans-retinol, esterification, isomerization to 11-cis-retinol, and finally oxidation back to 11-cis-retinal before it is transported back to the photoreceptor. nih.gov

In contrast, the invertebrate system's ability to photoregenerate the chromophore within the photoreceptor eliminates the need for cellular transport and enzymatic regeneration in a separate tissue layer, making it a more direct and potentially faster process. While some enzymatic regeneration of this compound does occur in invertebrates to replenish the chromophore pool, the photoreversal mechanism is a dominant feature of their visual cycle dynamics. Recent research has highlighted that while the enzymes for producing 11-cis-retinal in humans (RPE65) and insects (NinaB) share a common evolutionary origin, the specific mechanisms by which they produce the visual chromophore are distinct. eurekalert.org

Spectral Tuning and Absorption Characteristics of Opsin-Bound this compound

The absorption spectrum of a visual pigment is determined by the interaction between the this compound chromophore and the surrounding opsin protein. This "spectral tuning" allows different photoreceptors to be sensitive to different wavelengths of light, forming the basis of color vision.

Influence of Opsin Protein Microenvironment on Absorption Maxima

The specific amino acid residues that line the chromophore-binding pocket of the opsin protein play a critical role in determining the absorption maximum (λmax) of the visual pigment. nih.govresearchgate.net These residues can influence the electronic environment of the this compound through steric and electrostatic interactions. For instance, the presence of polar or charged amino acids near the chromophore can stabilize the ground or excited state of the molecule, shifting the absorption to shorter or longer wavelengths, respectively.

Substitutions of key amino acids in the opsin binding pocket can lead to significant shifts in the λmax. uiuc.edu This principle of spectral tuning through amino acid substitutions is a fundamental mechanism for the evolution of color vision in insects and other invertebrates, allowing them to adapt their visual systems to their specific ecological niches. royalsocietypublishing.org The diversity of opsin genes in insects, each producing a protein with a unique chromophore-binding pocket, results in a wide range of spectral sensitivities across different species and even within the different photoreceptors of a single individual. researchgate.net

| Opsin Type | Typical λmax Range (nm) with this compound |

| Ultraviolet-sensitive (UV) | 300-400 |

| Blue-sensitive (BL) | 400-500 |

| Long-wavelength-sensitive (LW) | 500-600 |

Role of Sensitizing Pigments (e.g., 3-hydroxyretinol) in Ultraviolet Sensitivity

In the visual systems of certain insects, particularly within the order Diptera (true flies), ultraviolet (UV) sensitivity is significantly enhanced by the presence of sensitizing pigments. A key example of such a pigment is 3-hydroxyretinol (B108295). This molecule functions not as the primary light-absorbing chromophore of the visual pigment itself, but as an accessory pigment that absorbs UV radiation and efficiently transfers this energy to the main chromophore, thereby broadening the spectral sensitivity of the photoreceptor cell into the UV range.

The primary visual chromophore in many of these insects is this compound, which forms a rhodopsin with a primary absorption peak in the visible spectrum, often around 490 nm. nih.gov However, the photoreceptor cells containing this rhodopsin also exhibit a strong secondary sensitivity peak in the ultraviolet region. This UV sensitivity is not inherent to the 3-hydroxyretinal-based rhodopsin but is conferred by the presence of 3-hydroxyretinol. nih.gov

The mechanism underlying this sensitization is a process of radiationless energy transfer, consistent with Förster Resonance Energy Transfer (FRET). nih.gov In this process, the 3-hydroxyretinol molecule, which has a strong absorption maximum in the UV range (around 340-350 nm), absorbs a UV photon and is excited to a higher energy state. nih.gov This energy is then non-radiatively transferred to the this compound chromophore of a nearby rhodopsin molecule. This energy transfer is sufficient to induce the isomerization of the this compound to its all-trans form, initiating the phototransduction cascade as if the rhodopsin had directly absorbed a photon of its own optimal wavelength.

This sensitization mechanism effectively creates a dual-peak spectral sensitivity for a single type of photoreceptor, allowing the insect to perceive both visible and UV light with the same cell. This is a highly efficient way to expand the range of vision without the need for a separate UV-specific visual pigment in every photoreceptor.

Detailed research on higher flies such as Musca, Calliphora, and Drosophila has confirmed the presence and function of 3-hydroxyretinol as a sensitizing pigment. nih.gov In these species, the main photoreceptors (R1-6) utilize this system to achieve their characteristic broadband sensitivity. The table below summarizes the key components and their spectral properties in this system.

| Component | Role | Peak Absorption (λmax) |

| This compound | Primary visual chromophore | ~490 nm (when bound to opsin) |

| 3-hydroxyretinol | Sensitizing pigment | ~340-350 nm |

| Resulting Photoreceptor Sensitivity | Combined sensitivity | Dual peaks at ~350 nm and ~490 nm |

It is noteworthy that while 3-hydroxyretinol is a prominent sensitizing pigment in higher flies, other molecules can serve a similar function in different insect groups. For instance, in Simuliid males (black flies), retinol (B82714) has been identified as the likely sensitizing pigment that confers UV sensitivity to a rhodopsin with a primary absorption in the violet-blue range. nih.gov

The use of sensitizing pigments like 3-hydroxyretinol represents a significant evolutionary adaptation for insects, enhancing their ability to detect UV patterns on flowers for nectar foraging, recognize potential mates, and navigate using the polarization of skylight.

Comparative Analysis and Evolutionary Perspectives

Divergence of Retinoid Chromophores Across Phyla

The specific retinoid utilized as a visual chromophore varies significantly between different animal phyla, reflecting distinct evolutionary paths and adaptations to diverse photic environments.

Comparison with 11-cis-Retinal (B22103) (Vitamin A1) Systems in Vertebrates

Vertebrate vision is predominantly based on the chromophore 11-cis-retinal, also known as Vitamin A1 aldehyde. arvojournals.orgnih.gov This molecule, when bound to an opsin protein, forms rhodopsin (in rods) or cone opsins, the visual pigments responsible for detecting light. researchgate.net The absorption of a photon triggers the isomerization of 11-cis-retinal to all-trans-retinal (B13868), initiating the phototransduction cascade. researchgate.netnih.gov

In contrast, many insects and other invertebrates utilize 11-cis-3-hydroxyretinal. nih.govaminer.cn This hydroxylated form of retinal serves the same fundamental purpose: it acts as the photosensitive trigger in visual pigments. The addition of a hydroxyl group at the C3 position of the ionone (B8125255) ring distinguishes it from the vertebrate Vitamin A1 system. This structural difference necessitates distinct enzymatic pathways for its synthesis and regeneration and influences the spectral properties of the resulting visual pigments.

| Feature | This compound (Invertebrates) | 11-cis-Retinal (Vertebrates) |

| Organisms | Primarily insects and some other invertebrates | Primarily vertebrates |

| Chemical Structure | Retinal with a hydroxyl group at the C3 position | Standard retinal (Vitamin A1 aldehyde) |

| Precursor | Xanthophylls (e.g., Lutein (B1675518), Zeaxanthin) | Carotenes (e.g., β-carotene) |

| Key Synthesis Enzyme | NinaB (in insects) | BCMO1 and RPE65 |

Comparison with 3,4-Didehydroretinal (Vitamin A2) Systems

Some vertebrate species, particularly freshwater fish, amphibians, and certain reptiles, utilize another chromophore called 11-cis-3,4-didehydroretinal, or Vitamin A2 aldehyde. nih.govnih.gov This molecule has an additional double bond in the ionone ring compared to 11-cis-retinal. nih.gov The use of Vitamin A2 generally shifts the spectral sensitivity of visual pigments to longer wavelengths, which is an adaptation to the red-shifted light environments of freshwater habitats. nih.gov

Both this compound and 11-cis-3,4-didehydroretinal represent modifications to the basic retinal structure. However, the nature and position of these modifications are distinct, reflecting independent evolutionary solutions to tuning visual pigment absorption. The hydroxylation in the invertebrate chromophore and the dehydrogenation in the vertebrate A2 system arise from different biochemical pathways and serve different ecological purposes.

Evolutionary Convergence of Carotenoid Processing Enzymes

The synthesis of visual chromophores from dietary carotenoids is a critical process in all visually-guided animals. Interestingly, the enzymes responsible for this conversion in invertebrates and vertebrates, while belonging to the same family, exhibit a fascinating case of both divergent and convergent evolution.

Functional Homologies Between Invertebrate NinaB and Vertebrate Carotenoid Cleavage Enzymes (e.g., RPE65, BCMO1)

In insects like Drosophila, a single enzyme known as NinaB is responsible for converting dietary carotenoids into this compound. nih.govaminer.cnnih.gov Remarkably, NinaB combines the functions of two separate enzymes found in vertebrates. nih.govnih.gov It acts as both a carotenoid oxygenase, cleaving the carotenoid precursor, and a retinoid isomerase, producing the necessary 11-cis configuration. nih.govaminer.cn

Vertebrates, on the other hand, employ a two-step enzymatic process. nih.gov First, an enzyme like β-carotene-15,15'-monooxygenase (BCMO1) cleaves dietary carotenes (like β-carotene) into all-trans-retinal. nih.gov Then, a specialized isomerase, the Retinal Pigment Epithelium-specific 65 kDa protein (RPE65), converts all-trans-retinoids into 11-cis-retinal. aminer.cnnih.gov

Despite this division of labor in vertebrates, NinaB, BCMO1, and RPE65 are structurally related and belong to the same family of non-heme iron enzymes. aminer.cnnih.gov This shared ancestry suggests that a multifunctional ancestral enzyme likely gave rise to the specialized enzymes seen in vertebrates and the consolidated, dual-function enzyme found in insects. aminer.cn The functional homology points to a convergent evolutionary pressure to solve the same biochemical problem: the production of a cis-retinoid chromophore from a carotenoid precursor.

| Enzyme | Organism | Function | Key Characteristics |

| NinaB | Insects (e.g., Drosophila) | Carotenoid cleavage and retinoid isomerization | Single polypeptide with dual "isomerooxygenase" activity. nih.gov |

| BCMO1 | Vertebrates | Carotenoid cleavage | Cleaves β-carotene into all-trans-retinal. |

| RPE65 | Vertebrates | Retinoid isomerization | Converts all-trans-retinyl esters to 11-cis-retinol. aminer.cn |

Adaptations in Visual Cycle Pathways Between Vertebrates and Invertebrates

The process of regenerating the 11-cis chromophore after it has been isomerized to the all-trans form by light is known as the visual cycle. The strategies employed by vertebrates and invertebrates for this crucial process are fundamentally different.

Differences in Chromophore Regeneration Strategies

In the vertebrate retina, the visual cycle is a complex, multi-step enzymatic pathway that involves two different cell types: the photoreceptor cells and the cells of the retinal pigment epithelium (RPE). arvojournals.org After photoisomerization, all-trans-retinal is released from the opsin, reduced to all-trans-retinol, and transported to the RPE. arvojournals.org There, a series of enzymes, including RPE65, converts it back to 11-cis-retinal, which is then transported back to the photoreceptors to regenerate the visual pigment. arvojournals.orgnih.gov This is a relatively slow, biochemical process that can occur in the dark. nih.gov

In contrast, the invertebrate visual cycle, particularly in insects like Drosophila, is often much simpler and faster. After light absorption converts this compound to the all-trans form, the all-trans chromophore typically remains bound to the opsin, forming a stable, light-activated metarhodopsin. pnas.org Regeneration of the 11-cis isomer is then achieved by the absorption of a second photon of a different wavelength by this metarhodopsin, a process called photoreversal. pnas.orgnih.gov This light-dependent mechanism allows for rapid regeneration of the visual pigment directly within the photoreceptor cell, without the need for enzymatic processing in a separate tissue layer. arvojournals.orgnih.gov

| Feature | Invertebrate Visual Cycle (e.g., Drosophila) | Vertebrate Visual Cycle |

| Chromophore Release | all-trans-retinal typically remains bound to opsin. pnas.org | all-trans-retinal is released from opsin. arvojournals.org |

| Regeneration Mechanism | Photoreversal (light-dependent). pnas.orgnih.gov | Enzymatic isomerization (biochemical). arvojournals.orgnih.gov |

| Location | Occurs within the photoreceptor cell. nih.gov | Involves both photoreceptor and RPE cells. arvojournals.org |

| Key Molecules | Stable metarhodopsin | RPE65, LRAT, RDHs |

| Speed | Generally faster and dependent on photon flux. arvojournals.org | Slower but independent of photon flux. arvojournals.org |

Advanced Research Methodologies for 11 Cis 3 Hydroxyretinal Studies

Biochemical and Spectroscopic Characterization

Biochemical and spectroscopic methods are essential for the direct analysis of 11-cis-3-hydroxyretinal and the visual pigments it forms.

High-Performance Liquid Chromatography (HPLC) is a cornerstone technique for the separation, identification, and quantification of retinoid isomers, including this compound, from biological samples like insect eyes. nih.govnih.gov In this method, an extract of the tissue is prepared, often involving a derivatization step (e.g., formation of oximes) to stabilize the retinaldehyde. nih.gov The extract is then injected into an HPLC system, where different retinoid isomers are separated based on their differential partitioning between a stationary phase (the column) and a mobile phase (the solvent). nih.govnih.gov

By using specific elution conditions, researchers can resolve various geometric isomers (e.g., 11-cis, all-trans, 9-cis, 13-cis) of 3-hydroxyretinal (B16449) in a single analytical run. nih.gov The separated compounds are then detected by a UV-Vis detector, and the amount of each isomer can be quantified. This technique has been instrumental in surveying the distribution of this compound across different insect orders. nih.gov

Table 1: Presence of this compound in Various Insect Orders as Determined by HPLC Analysis

| Insect Order | Presence of this compound |

|---|---|

| Lepidoptera (Butterflies, Moths) | Present |

| Diptera (Flies) | Present |

| Coleoptera (Beetles) | Present in some species |

| Neuroptera (Lacewings) | Present |

| Hemiptera (True Bugs) | Present |

This table is based on findings from surveys of retinoid composition in insect compound eyes. nih.gov

Mass Spectrometry (MS) is often coupled with HPLC (LC-MS) to provide an additional layer of confirmation and structural information. MS measures the mass-to-charge ratio of ionized molecules, allowing for the unambiguous identification of this compound and its metabolites. Tandem mass spectrometry (MS/MS) can further fragment the molecules to yield structural details, confirming the identity of the compound. These techniques are invaluable for studying retinoid metabolism and have been applied in Drosophila models to investigate the proteomic consequences of mutations affecting vision. mednexus.org

Ultraviolet-Visible (UV-Vis) spectroscopy is the primary method used to determine the absorption characteristics of visual pigments. nih.gov When an opsin binds this compound, it forms a rhodopsin molecule that absorbs light at a specific wavelength, known as the lambda max (λmax). This λmax is a key determinant of the spectral sensitivity of a photoreceptor cell.

After reconstituting a visual pigment in a heterologous expression system and purifying it, a UV-Vis spectrum is recorded. nih.gov The peak of the absorbance in the visible range corresponds to the λmax of the pigment. This technique is crucial for understanding how the amino acid sequence of the opsin protein "tunes" the absorption spectrum of the chromophore. The use of 3-hydroxyretinal as a chromophore is known to cause a blue-shift in the absorbance maximum compared to pigments using retinal. nih.gov

By comparing the λmax of different opsins reconstituted with the same chromophore (or the same opsin with different chromophores), researchers can pinpoint the specific amino acid residues responsible for color discrimination in vision.

Table 2: Examples of Spectral Properties of Reconstituted Visual Pigments

| Opsin Source | Chromophore | Method | λmax (nm) |

|---|---|---|---|

| Eumaeus atala (Lepidoptera) LW Opsin | 11-cis-retinal (B22103) | Heterologous Expression & UV-Vis | 569 |

| Neogonodactylus oerstedii (Stomatopoda) NoL6 Opsin | 11-cis-retinal | Heterologous Expression & UV-Vis | 539 |

This table illustrates the principle of determining λmax using heterologous expression and UV-Vis spectroscopy. While these specific examples use 11-cis-retinal, the methodology is directly applicable to studies with this compound. nih.govnih.gov

Biophysical and Structural Investigations

Biophysical and structural techniques aim to provide a high-resolution view of the this compound molecule itself and its interaction within the opsin binding pocket. While direct structural data for this compound within an insect opsin is still emerging, methodologies developed for vertebrate rhodopsin provide a clear roadmap for future investigations.

One powerful biophysical technique is solid-state Nuclear Magnetic Resonance (NMR) spectroscopy . By using specifically isotope-labeled (e.g., with deuterium) chromophores, such as 11-cis-retinal, researchers can determine the three-dimensional structure and orientation of the chromophore within the protein's binding pocket. nih.gov This method provides precise angular and distance constraints that are crucial for building accurate molecular models of the pigment in its native membrane environment. nih.gov

Homology modeling and covalent docking are computational approaches used to predict the three-dimensional structure of an opsin and how this compound binds to it. hu.edu.jo This involves using the known crystal structure of a related protein (like bovine rhodopsin) as a template to build a model of the insect opsin of interest. hu.edu.jorcsb.org The this compound molecule is then computationally "docked" into the binding pocket of the modeled opsin, allowing researchers to predict key interactions between the chromophore and specific amino acid residues. hu.edu.jo These predictions can then guide site-directed mutagenesis experiments to verify the functional importance of these residues.

These advanced methodologies, from genetic manipulation to high-resolution spectroscopy and computational modeling, form a powerful and integrated toolkit for the comprehensive study of this compound and its fundamental role in insect vision.

Analysis of Protein-Chromophore Interaction Dynamics

The interaction between the this compound chromophore and the opsin protein is fundamental to the function of visual pigments. Understanding these dynamics requires sophisticated analytical techniques that can probe the subtle changes occurring within the binding pocket.

Solid-state Nuclear Magnetic Resonance (NMR) spectroscopy is a powerful tool for investigating the structure and dynamics of retinal chromophores within the opsin binding cavity. nih.gov By using retinal labeled with deuterium (B1214612) (²H) at specific methyl groups, researchers can determine the orientation and motion of the chromophore in both the dark (inactive) and light-activated states. nih.gov For instance, ²H NMR studies on rhodopsin containing 11-cis-retinal have revealed torsional twisting of the polyene chain and the β-ionone ring in the dark state. nih.gov These studies show that the distorted chromophore undergoes restricted motion, indicating a tight but flexible fit within the binding pocket. nih.gov

Molecular dynamics simulations provide computational insights into these interactions. Studies on rhodopsin have traced the conformational states of the 11-cis-retinal chromophore over nanosecond time intervals. nih.gov These simulations have shown that the β-ionone ring of the retinal can become significantly twisted within a short timeframe after binding to opsin. nih.gov This pre-twisted conformation is thought to be crucial for the rapid and efficient photoisomerization process. nih.gov

The specific amino acid residues interacting with the chromophore are also critical. In jumping spider rhodopsin-1 (JSR1), interactions with a tyrosine residue (Y126) have been shown to play a more significant role in determining the absorption maximum than the primary counterion. dtu.dkpreprints.org The proximity of such residues to the protonated Schiff base (PSB) linkage, where the retinal attaches to the opsin, influences the electronic environment of the chromophore and, consequently, its light-absorbing properties. preprints.orgdtu.dk

The table below summarizes key findings from studies on protein-chromophore interactions.

| Technique | Model System | Key Findings on 11-cis-retinal Interactions |

| Solid-state ²H NMR | Bovine Rhodopsin | Revealed torsional twisting of the polyene chain and β-ionone ring in the dark state. nih.gov |

| Molecular Dynamics | Bovine Rhodopsin | Showed twisting of the β-ionone ring around the C6-C7 bond shortly after binding. nih.gov |

| QM/MM Simulations | Jumping Spider Rhodopsin-1 | Y126 residue proximity has a greater impact on absorption maxima than the primary counterion. dtu.dkpreprints.org |

Theoretical Modeling and Computational Chemistry Approaches (e.g., Homology Modeling, Quantum Mechanics/Molecular Mechanics (QM/MM) Simulations)

Theoretical and computational methods are indispensable for elucidating the structural and electronic properties of this compound and its interaction with opsin at an atomic level. These approaches complement experimental data and provide predictive models for understanding the mechanisms of vision.

Homology Modeling is a computational technique used to predict the three-dimensional structure of a protein based on its amino acid sequence and the known structure of a homologous protein. wikipedia.orgnih.gov This method is particularly useful when an experimental structure of the target protein is unavailable. nih.gov The accuracy of the resulting model is highly dependent on the sequence identity between the target and the template protein. wikipedia.orgnih.gov For visual pigments, homology modeling can be used to generate structural models of opsins from different species, providing a framework to study the binding of this compound. nih.govscilit.comresearchgate.net

Quantum Mechanics/Molecular Mechanics (QM/MM) Simulations are a powerful hybrid approach for studying large biomolecular systems like visual pigments. nih.govbiomolmd.org In this method, the chemically active region, such as the this compound chromophore and its immediate amino acid environment, is treated with high-level quantum mechanics (QM). biomolmd.org The rest of the protein and the surrounding solvent are described using more computationally efficient molecular mechanics (MM) force fields. biomolmd.orgyoutube.com

QM/MM simulations have been instrumental in:

Investigating the Ground and Excited State Properties: These simulations can accurately calculate the electronic structure and predict the absorption spectra of the chromophore within the protein environment. nih.govresearcher.life For instance, studies on rhodopsin have used QM/MM to understand how the protein environment "tunes" the absorption maximum of the retinal chromophore. nih.gov

Elucidating Reaction Mechanisms: The photoisomerization of retinal from 11-cis to all-trans is an ultrafast process that is difficult to study experimentally. nih.gov QM/MM molecular dynamics can simulate this process, identifying key intermediates and the role of the protein in guiding the reaction pathway. dtu.dknih.gov

Analyzing Protein-Chromophore Interactions: By calculating the interaction energies and visualizing electrostatic potentials, QM/MM methods can pinpoint the specific amino acid residues that have the most significant influence on the chromophore's properties. dtu.dkpreprints.org

Recent advancements in computational chemistry, such as combining QM/MM with neural networks, are further enhancing the efficiency and accuracy of these simulations, allowing for the study of more complex processes over longer timescales. nih.gov

The following table highlights the applications of these computational approaches in studying retinal-containing proteins.

| Computational Method | Application in Visual Pigment Research | Key Insights |

| Homology Modeling | Predicting the 3D structure of opsins. wikipedia.orgnih.gov | Provides a structural basis for docking studies and understanding species-specific differences. |

| QM/MM Simulations | Studying photoisomerization dynamics and spectral tuning. biomolmd.orgnih.gov | Elucidates the role of the protein environment in controlling the chromophore's function. nih.gov |

| Density Functional Theory (DFT) | Analyzing electronic and structural properties of retinal isomers. nih.govresearchgate.net | Predicts spectroscopic properties and conductivity, relevant for molecular switch applications. nih.gov |

Functional Assays in Model Organisms

To understand the physiological role of this compound, researchers employ various functional assays in model organisms. These assays allow for the assessment of photoreceptor function and the activation of the visual signaling cascade.

Electroretinography (ERG) for Photoreceptor Response Assessment

Electroretinography (ERG) is a non-invasive diagnostic test that measures the electrical responses of the various cell types in the retina, including the photoreceptors (rods and cones). sci-hub.sespringernature.com A light stimulus elicits a characteristic waveform that can be recorded from the surface of the cornea. utah.edu The main components of the ERG waveform are the a-wave, which originates from the photoreceptors, and the b-wave, which reflects the activity of inner retinal cells like bipolar cells. sci-hub.se

In the context of this compound research, ERG is used to:

Differentiate between rod and cone pathway function: By using specific light stimuli and states of dark or light adaptation, ERG can isolate the responses of the rod and cone systems. sci-hub.senih.gov This is crucial for understanding if 3-hydroxyretinal plays a differential role in scotopic (dim light) versus photopic (bright light) vision.

Monitor the progression of retinal degeneration or the effects of therapeutic interventions: In studies involving genetic models of retinal diseases or supplementation studies, ERG provides a quantitative measure of photoreceptor function over time. springernature.com

For example, in knockout mouse models where a key enzyme in the conventional visual cycle is absent, ERG recordings can demonstrate the extent to which an alternative pathway involving 3-hydroxyretinal can sustain photoreceptor responses. nih.gov

In vitro G Protein Activation Assays

The primary function of a light-activated visual pigment is to catalyze the activation of a G protein, which in the case of vertebrate vision is transducin (Gt). columbia.edunih.gov In vitro G protein activation assays are biochemical methods used to measure the efficiency of this process. researchgate.net

A common method involves incubating purified, light-activated visual pigment with transducin and a non-hydrolyzable GTP analog, such as GTPγS. The rate of GTPγS uptake by transducin is a direct measure of the pigment's ability to act as a guanine (B1146940) nucleotide exchange factor (GEF). columbia.edu

These assays are critical for:

Determining the signaling activity of pigments containing this compound: By reconstituting opsin with this compound and comparing its G protein activation rate to that of rhodopsin (containing 11-cis-retinal), researchers can quantify its efficacy as a chromophore. columbia.edu

Studying the effects of mutations in the opsin protein: These assays can reveal how specific amino acid changes affect the ability of the pigment to activate the G protein, even when bound to this compound. columbia.edu

Screening for potential agonists or antagonists of the visual receptor: The assay can be adapted for high-throughput screening to identify compounds that modulate GPCR activity. nih.govfrontiersin.org

For instance, studies have shown that in certain rhodopsin mutants, the native chromophore 11-cis-retinal can act as a partial agonist, causing some level of G protein activation even in the dark. columbia.edu Similar assays could be used to determine if this compound exhibits different agonist properties.

Carotenoid Deprivation and Supplementation Studies

Carotenoid deprivation and supplementation studies in model organisms are essential for establishing the in vivo necessity and function of specific carotenoids like the precursors to 3-hydroxyretinal. These studies typically involve raising animals on diets with controlled carotenoid content.

Deprivation studies aim to eliminate or severely reduce the intake of specific carotenoids to observe the physiological consequences. For example, by raising insects on a carotenoid-deficient diet, researchers can investigate whether they can sustain visual function, which would imply the existence of an alternative chromophore or a mechanism to synthesize one de novo.

Supplementation studies involve adding specific carotenoids to a deficient diet to see if it rescues or enhances a particular function. In the context of 3-hydroxyretinal, these studies could involve:

Supplementing the diet of a carotenoid-deprived animal with a precursor like lutein (B1675518) or zeaxanthin (B1683548).

Monitoring the restoration of visual function using techniques like ERG.

Analyzing the eye tissues to confirm the presence of this compound.

These types of studies have been fundamental in demonstrating the link between dietary carotenoids and visual health, particularly in the context of age-related macular degeneration where lutein and zeaxanthin supplementation is a key area of research. nih.govmdpi.commedpath.com While much of this research has focused on the antioxidant properties of these carotenoids in the macula, their role as precursors to a visual chromophore in other species highlights a direct function in the visual cycle.

The table below provides an overview of the functional assays and their primary purpose in this compound research.

| Assay | Purpose | Key Measurement |

| Electroretinography (ERG) | Assesses in vivo photoreceptor and retinal function. sci-hub.sespringernature.com | Electrical response of the retina to a light stimulus (a-wave and b-wave). sci-hub.se |

| In vitro G Protein Activation | Measures the signaling activity of the visual pigment. researchgate.net | Rate of GTPγS uptake by transducin. columbia.edu |

| Carotenoid Deprivation/Supplementation | Determines the in vivo necessity of dietary carotenoid precursors. nih.gov | Changes in visual function (e.g., ERG) and chromophore composition in the eye. |

Future Research Directions and Unresolved Questions

Elucidation of Uncharacterized Enzymatic Steps in the 11-cis-3-Hydroxyretinal Pathway

The enzymatic cascade that converts dietary carotenoids into the functional chromophore this compound involves several steps, some of which are not fully characterized. In insects, the initial conversion of carotenoids like zeaxanthin (B1683548) can produce both this compound and all-trans-3-hydroxyretinal through the action of an isomerooxygenase. nih.gov While the primary enzymatic steps are known, the potential for additional, uncharacterized enzymes that may fine-tune the supply of the chromophore remains an open question.

Future research should focus on identifying and characterizing any novel enzymes involved in this pathway. A key area of investigation is the potential for a light-dependent isomerization of all-trans-3-hydroxy-retinol to 11-cis-3-hydroxy-retinol, which is then oxidized to 11-cis-3-hydroxy-retinal. nih.gov The specific enzymes responsible for this photoisomerization and subsequent oxidation in vivo are yet to be definitively identified and characterized. Furthermore, the precise mechanisms that regulate the flux of substrates through these enzymatic steps to meet the demands of the photoreceptors are not well understood.

Detailed Structural and Mechanistic Insights into Carotenoid Isomerooxygenase Activity (NinaB)

The enzyme NinaB is a critical component in the visual cycle of invertebrates, acting as a carotenoid isomerooxygenase. arvojournals.orgpnas.org This dual-function enzyme is responsible for both the cleavage of carotenoids and the isomerization of one of the resulting retinal products into the 11-cis configuration. arvojournals.orgpnas.orgnih.gov While the crystal structure of NinaB has been reported at a resolution of 1.9 Å, providing valuable insights into its active site and membrane-binding domains, the precise molecular mechanisms governing its dual activity require further elucidation. arvojournals.org

A significant area for future research is to unravel the detailed catalytic mechanism of NinaB. Understanding how a single active site can perform both oxygenation and isomerization is a key challenge. researchgate.net Hypothetical mechanisms suggest the formation of a carbocation intermediate that allows for the trans-cis isomerization. researchgate.net Structure-guided mutagenesis studies have begun to identify key residues within the substrate-binding cleft that are critical for the isomerization function. arvojournals.org Future studies employing advanced techniques such as time-resolved crystallography and cryo-electron microscopy could provide snapshots of the enzyme in action, revealing the dynamic conformational changes that occur during catalysis.

Table 1: Properties of Carotenoid Isomerooxygenase (NinaB)

| Property | Description | Source(s) |

| Enzyme Class | Carotenoid Cleavage Dioxygenase (CCD) | arvojournals.org |

| Function | Isomerooxygenase (cleavage and isomerization) | arvojournals.orgpnas.org |

| Substrates | β-carotene, Zeaxanthin | arvojournals.org |

| Products | 11-cis-retinaldehyde, 11-cis-3-hydroxy-retinaldehyde | arvojournals.orgpnas.org |

| Cofactor | Non-heme iron | arvojournals.org |

| Structure Resolution | 1.9 Å | arvojournals.org |

Comprehensive Understanding of Chromophore Transport and Regulatory Pathways

The transport of the hydrophobic this compound chromophore from its site of synthesis to the photoreceptor cells where it binds to opsin is a critical yet incompletely understood process. This transport likely involves a series of chaperone proteins and receptors to ensure its efficient and safe delivery. In vertebrates, a complex system of retinoid-binding proteins and receptors facilitates the movement of retinoids. nih.govnih.gov While homologous proteins exist in insects, their specific roles in the this compound pathway are not fully defined.

A key area for future investigation is the identification and characterization of the full complement of proteins involved in chromophore transport in organisms utilizing this compound. The role of scavenger receptors, such as scavenger receptor class B type 1 (SR-B1), in the uptake of carotenoid precursors from the diet is an important aspect of this pathway. nih.govwustl.edu Furthermore, understanding the regulatory mechanisms that govern the expression and activity of these transport proteins is crucial. For instance, how is the transport system regulated to match the supply of chromophore with the demands of photoreceptor regeneration under varying light conditions? nih.gov

Advanced Applications of Computational Modeling in Predicting Spectral Properties and Molecular Dynamics

Computational modeling has become an indispensable tool for understanding the photochemistry of vision. nih.gov Hybrid quantum mechanics/molecular mechanics (QM/MM) methods have been successfully used to predict the spectral properties of visual pigments and to investigate the molecular basis of spectral tuning. nih.govacs.orgacs.org These models can simulate the complex interactions between the retinal chromophore and the surrounding opsin protein environment that give rise to the diverse absorption spectra of different photoreceptors. nih.gov

Future applications of computational modeling in the context of this compound could provide significant insights. Advanced simulations can be employed to predict the spectral properties of opsins bound to this compound, helping to understand how the additional hydroxyl group influences the absorption maximum. Molecular dynamics simulations can also be used to model the conformational changes that occur in the chromophore and the opsin during photoactivation and the subsequent steps of the visual cycle. nih.gov These computational approaches, when combined with experimental data, can provide a detailed, atomistic-level understanding of the molecular dynamics of vision.

Table 2: Computational Methods in Vision Research

| Method | Application | Key Insights | Source(s) |

| QM/MM | Calculating excitation energies and spectral shifts of visual pigments. | Elucidates the role of the protein environment in spectral tuning. | nih.govacs.orgacs.org |

| Molecular Dynamics (MD) | Simulating the conformational changes of retinal and opsin during photoactivation. | Reveals the sequential steps of chromophore isomerization and protein activation. | nih.gov |

| Multi-objective Optimization | Improving models of retinal photoisomerization against experimental data. | Enhances the predictive power of computational models. | aip.org |

Exploration of Potential Broader Biological Roles Beyond Canonical Vision

While the primary role of this compound is firmly established in canonical vision, the possibility of its involvement in other biological processes remains an intriguing area for future research. In vertebrates, retinoids are known to have diverse, non-canonical functions, including roles in neural development, regeneration, and synaptic function. frontiersin.orgnih.govnih.gov These non-genomic actions of retinoids often occur outside the nucleus and can modulate signaling pathways such as the MAPK and PI3K pathways. nih.govmdpi.com

Future studies should explore whether this compound or its metabolites have similar non-canonical roles in insects. Investigating the presence and function of this compound in non-visual tissues could reveal novel biological activities. For example, could it act as a signaling molecule in the nervous system or other tissues, similar to the non-canonical roles of retinoic acid in vertebrates? nih.govnih.gov Uncovering such broader biological functions would significantly expand our understanding of the importance of the this compound pathway.

常见问题

(Basic) What is the biosynthetic pathway of 11-cis-3-Hydroxyretinal in Drosophila melanogaster, and how can its intermediates be experimentally validated?

11-cis-3-Hydroxyretinal is synthesized from dietary carotenoids like zeaxanthin via the enzyme carotenoid isomerooxygenase (ninaB). This enzyme catalyzes oxidative cleavage at the 15,15’-double bond of carotenoids, coupled with all-trans to 11-cis isomerization of one product . To validate intermediates, researchers should:

- Use HPLC with UV/Vis detection (e.g., λmax ~374 nm for 3-hydroxyretinal isomers) and mass spectrometry (base peak at m/z 285) to identify chromatographic peaks .

- Compare retention times with standards (e.g., 11-cis-3-hydroxyretinal elutes at 4.1 min vs. 3.8 min for all-trans isomer) .

- Perform isotopic labeling or genetic knockout models (e.g., ninaB mutants) to trace pathway disruptions .

(Basic) How does this compound contribute to phototransduction in invertebrate vision?

Upon photon absorption, 11-cis-3-Hydroxyretinal isomerizes to all-trans-3-hydroxyretinal, triggering conformational changes in rhodopsin. This activates the Gq protein cascade, leading to photoreceptor depolarization . Methodological validation includes:

- In vivo electrophysiology to measure light-induced responses in photoreceptor cells.

- Microspectrophotometry to monitor chromophore isomerization kinetics.

- Mutant analysis (e.g., ninaG oxidoreductase mutants) to assess retinoid recycling defects .

(Advanced) What advanced analytical techniques are required to resolve and quantify this compound isomers in complex biological matrices?

Distinguishing geometric isomers demands:

- Chiral HPLC with photodiode array detection (PDA), optimized using C18 columns and isocratic elution (e.g., 70% methanol/30% water) .

- High-resolution mass spectrometry (HRMS) to confirm molecular formulas (e.g., C20H28O2 for 3-hydroxyretinal derivatives) .

- Nuclear magnetic resonance (NMR) for structural elucidation, focusing on olefinic proton coupling constants (J = 12–14 Hz for cis isomers) .

(Advanced) How do enzymatic kinetics of ninaB influence the stereochemical specificity of this compound synthesis?

ninaB’s Fe<sup>2+</sup>-dependent catalysis requires:

- Substrate specificity assays using carotenoid analogs to probe binding pocket interactions .

- Stopped-flow spectroscopy to measure O2 consumption rates during cleavage.

- Site-directed mutagenesis targeting conserved residues (e.g., His<sup>238</sup>) to disrupt isomerization activity .

- Crystallographic studies (deposited in CCDC/ICSD) to resolve active-site geometry and substrate orientation .

(Advanced) What mechanisms regulate the thermal stability and light-dependent isomerization of this compound?

The 11-cis configuration is metastable; thermal relaxation to all-trans occurs via:

- Arrhenius analysis to calculate activation energy (Ea) in dark-adapted samples .

- Photoisomerization studies using monochromatic light (e.g., 480 nm for Rh1 rhodopsin) to quantify quantum yield .

- Molecular dynamics simulations to model retinal-binding pocket interactions in opsin .

(Data Contradiction) How can discrepancies in reported λmax values for this compound be reconciled?

Discrepancies (e.g., λmax ~324 nm vs. ~374 nm) arise from:

- Solvent polarity effects : Use standardized solvents (e.g., hexane vs. methanol) for UV/Vis measurements .

- Chromophore-protein interactions : Compare free retinoids vs. opsin-bound forms using difference spectroscopy .

- Instrument calibration : Validate spectrophotometer accuracy with holmium oxide standards .

(Experimental Design) What genetic and pharmacological tools are optimal for studying this compound metabolism in vivo?

- Genetic models : Use Drosophila mutants (e.g., ninaB, ninaG) to block synthesis or recycling pathways .

- Pharmacological inhibitors : Apply retinoid analogs (e.g., 13-cis-retinoic acid) to compete with endogenous substrates .

- Tissue-specific knockdown : Employ GAL4/UAS-RNAi systems to target retinal pigment cells .

(Advanced) How do short-chain dehydrogenases/reductases (SDRs) influence the evolutionary conservation of this compound metabolism?

SDRs like RDH12 homologs in Drosophila may:

- Catalyze retinoid oxidation/reduction : Test substrate specificity using recombinantly expressed proteins .

- Trace evolutionary divergence : Compare SDR sequences across protostomes (e.g., mollusks) and deuterostomes .

- Functional assays : Measure kinetic parameters (Km, Vmax) for 3-hydroxyretinol vs. non-hydroxylated retinoids .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。